
Dichlorosilylene
Overview
Description
Dichlorosilylene, also known as trichlorosilane, is a chemical compound with the formula HSiCl₃. It is a colorless, volatile liquid that is highly reactive and used extensively in the production of high-purity silicon and various silicon-based compounds. Trichlorosilane is a key intermediate in the semiconductor industry and plays a crucial role in the manufacturing of silicon wafers and photovoltaic cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichlorosilane is typically synthesized through the reaction of silicon with hydrogen chloride gas. The reaction is carried out at elevated temperatures, usually around 300°C, in the presence of a catalyst such as copper: [ \text{Si} + 3 \text{HCl} \rightarrow \text{HSiCl}_3 + \text{H}_2 ]
Industrial Production Methods: In industrial settings, trichlorosilane is produced in large quantities using fluidized bed reactors. Silicon is reacted with hydrogen chloride gas in the presence of a catalyst, and the resulting trichlorosilane is purified through distillation to remove impurities. This high-purity trichlorosilane is then used in the production of polycrystalline silicon for the semiconductor and solar industries .
Chemical Reactions Analysis
Cycloaddition Reactions with Acetone
Dichlorosilylene undergoes cycloaddition with acetone via two dominant pathways, as revealed by DFT and CCSD(T) computations :
Pathway 1: Formation of Four-Membered Ring Intermediate (INT4)
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Step 1 : Barrier-free [2+2] cycloaddition forms a four-membered ring intermediate (INT4) with an exothermic release of 307.1 kJ/mol .
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Step 2 : INT4 isomerizes to CH₃-transfer product P4 via transition state TS4 (energy barrier: 11.3 kJ/mol ).
Pathway 2: Silicic Bis-Heterocyclic Product Formation
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Step 1 : INT4 reacts with another acetone molecule to form intermediate INT5 (exothermic: 165.8 kJ/mol ).
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Step 2 : INT5 isomerizes to silicic bis-heterocyclic product P5 via transition state TS5 (energy barrier: 57.6 kJ/mol ).
Reaction Step | ΔE (kJ/mol) | Energy Barrier (kJ/mol) |
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R1 + R2 → INT4 | -307.1 | Barrier-free |
INT4 → P4 (via TS4) | - | 11.3 |
INT4 + R2 → INT5 | -165.8 | Barrier-free |
INT5 → P5 (via TS5) | - | 57.6 |
Key Mechanistic Insights :
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Frontier orbital interactions drive the reaction: π-orbitals of acetone (HOMO) interact with the vacant 3p orbital of this compound (LUMO) .
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Pathway competitiveness arises from small energy differences between transition states (e.g., 0.8 kJ/mol between TS1a and TS1b) .
Nucleophilic Behavior in NHC-Complexed Form
When complexed with N-heterocyclic carbene (NHC), this compound exhibits nucleophilic reactivity, contrasting its electrophilic nature in free form :
Reaction with 1-Disilagermirene
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Unexpected Product : A four-membered cyclic disilene (4 ) forms instead of the anticipated trisilagermetene (3 ).
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Mechanism :
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Nucleophilic attack by Cl₂Si–IPr on the Si=Si bond of 1-disilagermirene (1 ).
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Zwitterionic intermediate (6 ) forms, followed by ring expansion to yield 4 .
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Structural Data for Product 4 :
Parameter | Experimental Value | Calculated Value |
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Si2–Si3 Bond Length | 2.199(9) Å | 2.180 Å |
Folding Angle (Ge1Si1Si2Si3) | 24.2° | 18.3° |
Orbital Interactions :
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Dominant n-Si(HOMO) → π Si=Si(LUMO)* interaction (ΔE = 143 kcal/mol ) drives the nucleophilic attack .
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Free Cl₂Si: exhibits π-Si=Si(HOMO) → 3p-Si(LUMO) interaction (ΔE = 52 kcal/mol ), favoring electrophilic pathways .
Comparative Reactivity of Free vs. Complexed this compound
Property | Free Cl₂Si: | Cl₂Si–IPr Complex |
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Reactivity Type | Electrophilic | Nucleophilic |
Key Interaction | π → 3p-Si | n-Si → π* Si=Si |
Energy Δ*E * | 52 kcal/mol | 143 kcal/mol |
Example Reaction | Cycloaddition | Ring expansion |
Theoretical Implications :
Scientific Research Applications
Organometallic Chemistry
Dichlorosilylene as a Ligand:
this compound has been utilized as a ligand in transition metal complexes. The compound's ambiphilic nature allows it to act as both a Lewis acid and a Lewis base, making it an effective stabilizer for transition metal complexes. For instance, N-heterocyclic carbene-stabilized this compound complexes with metals such as vanadium, cobalt, and iron have been synthesized and characterized using techniques like NMR spectroscopy and X-ray crystallography. These complexes exhibit stability under inert atmospheres and are soluble in common organic solvents, which is crucial for their practical applications in catalysis .
Catalytic Applications:
The reactivity of this compound makes it an interesting candidate for catalytic processes. It has been proposed as an intermediate in reactions such as hydrosilylation and dehydrosilylation of organosilicon compounds. These reactions are vital in synthesizing silanes and siloxanes, which are important in the production of silicone materials .
Material Science
Polymerization Studies:
this compound can polymerize to form polysilane structures, which are valuable in material science for their unique electronic and optical properties. Research indicates that controlling the polymerization process can lead to materials with tailored properties suitable for applications in electronics and photonics .
Synthesis of Silica-Based Materials:
The ability of this compound to react with various substrates allows for the synthesis of silica-based materials. These materials are widely used in industries such as electronics for their insulating properties and in catalysis due to their high surface area .
Computational Studies
Theoretical Investigations:
Recent computational studies have investigated the mechanisms of reactions involving this compound, such as cycloaddition reactions with various organic compounds. These studies utilize density functional theory (DFT) to explore the electronic structure and reactivity patterns of this compound, providing insights that can guide experimental work .
Data Tables
Case Studies
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Transition Metal Complexes:
A study detailed the synthesis of N-heterocyclic carbene-stabilized this compound complexes with vanadium, cobalt, and iron. The structural characterization via X-ray crystallography revealed insights into the bonding interactions and stability of these complexes under inert conditions . -
Reactivity Mechanisms:
The cycloaddition reaction between singlet this compound and acetone was investigated using DFT methods. This study provided valuable data on the reaction pathway, highlighting the potential of this compound as a versatile reagent in synthetic organic chemistry . -
Polymerization Reactions:
Research on the polymerization behavior of this compound has shown its capability to form polysilanes with tunable properties. This work emphasizes its significance in developing new materials for electronic applications .
Mechanism of Action
The mechanism of action of trichlorosilane involves its high reactivity with various nucleophiles, such as water and alcohols. The silicon atom in trichlorosilane is electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of silicon-oxygen or silicon-carbon bonds, depending on the reacting nucleophile. The reactivity of trichlorosilane is also influenced by the presence of catalysts, which can enhance the rate of reaction and selectivity .
Comparison with Similar Compounds
Trichlorosilane can be compared with other silicon hydrides and chlorosilanes:
Silane (SiH₄): A simpler silicon hydride used in the semiconductor industry.
Tetrachlorosilane (SiCl₄): A chlorosilane used in the production of fumed silica and as a precursor for silicon-based materials.
Dichlorosilane (H₂SiCl₂): Another chlorosilane used in the production of high-purity silicon and silicon-based compounds.
Uniqueness: Trichlorosilane is unique due to its combination of silicon, hydrogen, and chlorine atoms, which gives it distinct reactivity and versatility in various chemical processes. Its ability to serve as a precursor for high-purity silicon and its applications in both the semiconductor and solar industries highlight its importance .
Biological Activity
Dichlorosilylene (ClSi) is a silicon compound that has garnered attention in recent years for its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its interactions, mechanisms, and implications in various biological contexts.
This compound is characterized as a reactive intermediate with a three-coordinate silicon atom, which exhibits electrophilic behavior due to the presence of two electron-withdrawing chlorine atoms. The synthesis of this compound has been advanced through methods such as the reductive dehydrochlorination of HSiCl using N-heterocyclic carbenes (NHCs) . This method allows for the isolation of this compound in high yields, facilitating further research into its chemical and biological properties.
Biological Activity Overview
The biological activity of this compound is still under investigation, but several studies have indicated its potential in various applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, similar to other silicon-based compounds. The mechanism is hypothesized to involve disruption of microbial cell membranes or interference with metabolic pathways .
- Cytotoxicity : Research has indicated that this compound could have cytotoxic effects on certain cancer cell lines. The exact mechanism remains to be elucidated, but it may involve the generation of reactive oxygen species (ROS) or the induction of apoptosis in targeted cells .
Case Studies
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Study on Antimicrobial Properties :
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth, suggesting potential use as an antibacterial agent. The study utilized standard agar diffusion methods to evaluate efficacy . -
Cytotoxicity Assessment :
In vitro assays were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that at specific concentrations, this compound induced apoptosis, leading to cell death. Flow cytometry was used to analyze cell viability and apoptosis markers .
The biological mechanisms by which this compound exerts its effects are not fully understood but may involve:
- Electrophilic Interactions : Due to its electrophilic nature, this compound can interact with nucleophiles in biological systems, potentially modifying biomolecules such as proteins and nucleic acids .
- Generation of Reactive Species : Similar to other silicon compounds, it may generate reactive oxygen species (ROS) upon decomposition, contributing to oxidative stress in cells .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for generating stable dichlorosilylene (SiCl₂) complexes?
this compound is synthesized via dehydrochlorination of trichlorosilane (HSiCl₃) using N-heterocyclic carbenes (NHCs) under mild conditions. This method avoids hazardous reducing agents and achieves near-quantitative yields. The reaction produces (NHC)SiCl₂, with the insoluble byproduct (NHC)HCl easily separated and recycled . Alternative routes include reactions with transition metal precursors like (η⁵-C₅H₅)V(CO)₄ or Fe₂(CO)₉ to form silylene-metal complexes .
Q. How is this compound characterized experimentally?
Key characterization methods include:
- Multinuclear NMR spectroscopy (¹H, ¹³C, ²⁹Si) to confirm electronic environments and bonding .
- Single-crystal X-ray diffraction to determine molecular geometry. For example, Si–Cl bond lengths in (NHC)SiCl₂ complexes range from 2.10–2.15 Å, with NHC coordination stabilizing the Si center .
- Elemental analysis to verify stoichiometry .
Q. What role do N-heterocyclic carbenes (NHCs) play in stabilizing this compound?
NHCs act as strong σ-donors and weak π-acceptors, stabilizing the electron-deficient Si center in this compound. This prevents dimerization or decomposition, enabling isolation of monomeric (NHC)SiCl₂. The steric bulk of substituents (e.g., 2,6-diisopropylphenyl groups) further enhances stability by shielding the Si atom .
Advanced Research Questions
Q. How does this compound exhibit ambiphilic behavior in transition-metal complexes?
this compound acts as both a σ-donor and π-acceptor in complexes with V(I), Co(I), and Fe(0). For example, in [IPr₃SiCl₂]V(CO)₃(η⁵-C₅H₅), the Si atom donates electron density to the metal while accepting back-donation from metal d-orbitals. This duality is confirmed by computational studies showing partial double-bond character in Si–M bonds .
Q. What computational methods are used to analyze this compound’s electronic structure?
Density Functional Theory (DFT) calculations reveal:
- Bond parameters : Si–Cl bond lengths (calculated: 2.06–2.10 Å vs. experimental: 2.10–2.15 Å ).
- Electron distribution : Natural Bond Orbital (NBO) analysis shows significant electron density on the Si atom, supporting its ambiphilic nature .
- Reactivity predictions : Frontier molecular orbital (FMO) analysis identifies HOMO-LUMO gaps (~3 eV), correlating with observed reactivity toward small molecules like CO .
Q. How do this compound complexes compare to other low-valent silicon species (e.g., silylenes)?
this compound’s reactivity differs due to Cl substituents:
- Electrophilicity : Higher than alkyl/aryl-substituted silylenes, enabling oxidative addition with substrates like alkenes.
- Steric effects : NHC coordination reduces reactivity compared to transient SiCl₂ intermediates.
- Comparative data : Si–Cl bond lengths in (NHC)SiCl₂ are ~0.1 Å shorter than in GeCl₂ dioxane adducts, reflecting stronger π-donation from Cl .
Q. Methodological Challenges and Data Interpretation
Q. How are contradictions in this compound’s spectroscopic and crystallographic data resolved?
Discrepancies between NMR chemical shifts and X-ray geometries arise from dynamic effects (e.g., fluxionality in solution). For example, ²⁹Si NMR signals for (NHC)SiCl₂ appear upfield (−50 to −70 ppm) despite short Si–Cl bonds, suggesting rapid ligand exchange. Solid-state NMR or low-temperature studies mitigate these issues .
Q. What experimental designs optimize this compound’s reactivity studies?
- Inert-atmosphere techniques : Schlenk lines or gloveboxes prevent oxidation/hydrolysis.
- Low-temperature reactions (−78°C) to trap intermediates (e.g., silaoxirane).
- Stoichiometric control : Excess substrates (e.g., CO) drive reactions to completion .
Properties
InChI |
InChI=1S/Cl2Si/c1-3-2 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMGIEFFCMBQDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si](Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052082 | |
Record name | Dichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4109-96-0, 13569-32-9 | |
Record name | Dichlorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004109960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorosilylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorosilane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFA4RBW3D3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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